N-(5-chloro-2-methylphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
CAS No.: 1040651-03-3
Cat. No.: VC8435983
Molecular Formula: C23H21ClN4OS
Molecular Weight: 437 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040651-03-3 |
|---|---|
| Molecular Formula | C23H21ClN4OS |
| Molecular Weight | 437 g/mol |
| IUPAC Name | N-(5-chloro-2-methylphenyl)-2-[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C23H21ClN4OS/c1-3-16-5-7-17(8-6-16)20-13-21-23(25-10-11-28(21)27-20)30-14-22(29)26-19-12-18(24)9-4-15(19)2/h4-13H,3,14H2,1-2H3,(H,26,29) |
| Standard InChI Key | LBODCCJLEBKDEF-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=C(C=CC(=C4)Cl)C |
| Canonical SMILES | CCC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=C(C=CC(=C4)Cl)C |
Introduction
N-(5-chloro-2-methylphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a complex organic compound belonging to the class of acetamides. This compound is structurally characterized by a chloro-substituted phenyl group, a pyrazolo-pyrazine moiety, and a sulfanyl-acetamide linkage. It has garnered attention for its potential pharmacological applications, particularly in kinase inhibition and anti-inflammatory activity.
Table 1: Key Chemical Features
| Feature | Description |
|---|---|
| Aromaticity | Contains multiple aromatic systems |
| Substitution Pattern | Chloro and methyl groups on phenyl |
| Heterocyclic Components | Pyrazolo-pyrazine framework |
Synthesis Pathways
The synthesis of this compound typically involves multistep reactions starting from commercially available precursors. A common route includes:
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Formation of the pyrazolo[1,5-a]pyrazine core via cyclization reactions.
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Introduction of the sulfanyl-acetamide group, often through thiolation followed by amidation.
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Final functionalization with the chloro-substituted phenyl moiety.
These steps require controlled conditions to ensure regioselectivity and yield optimization.
Pharmacological Potential
4.1 Kinase Inhibition
The pyrazolo[1,5-a]pyrazine scaffold is associated with kinase modulation, particularly targeting protein serine/threonine kinases (PSTKs). These enzymes are crucial for cellular signaling pathways involved in inflammation, cancer, and metabolic disorders .
4.2 Anti-inflammatory Activity
Molecular docking studies suggest that compounds with similar scaffolds exhibit inhibitory activity against enzymes like 5-lipoxygenase (5-LOX), which are involved in inflammatory processes .
Biological Evaluation
Preliminary biological assays indicate that derivatives of this compound may exhibit:
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Anti-inflammatory effects: By inhibiting pro-inflammatory mediators.
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Potential anticancer activity: Through apoptosis induction in cancer cell lines.
Table 2: Biological Activities of Related Compounds
| Activity | Observed Effect |
|---|---|
| Kinase Inhibition | Modulation of SGK1 activity |
| Anti-inflammatory | Docking scores suggest LOX binding |
| Cytotoxicity | Demonstrated in HeLa and HCT116 cells |
Analytical Characterization
To confirm the structure and purity of the compound:
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NMR Spectroscopy (¹H and ¹³C): Used to identify chemical shifts corresponding to aromatic protons and heterocyclic carbons.
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Mass Spectrometry (MS): Confirms molecular weight.
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X-Ray Crystallography: Provides detailed insights into molecular geometry.
Future Directions
Research into N-(5-chloro-2-methylphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide should focus on:
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In vivo studies to evaluate pharmacokinetics and toxicity profiles.
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Structure-activity relationship (SAR) analyses to optimize efficacy.
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Development of derivatives with improved solubility and bioavailability.
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